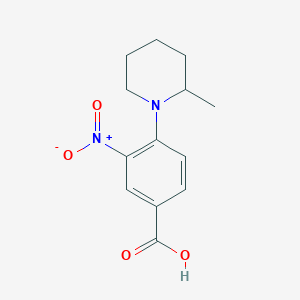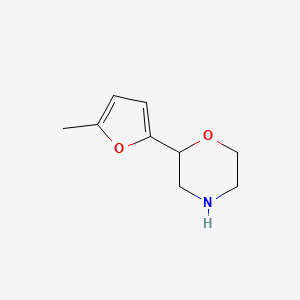
(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
(1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol, abbreviated as FMTPT, is an organic compound with the molecular formula C8H9FN3O. It is a versatile compound with a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments. FMTPT has been studied for its potential use in drug development, and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chiral Building Blocks in Drug Discovery
This compound can serve as a chiral building block in the synthesis of pharmaceutical drugs. The presence of a triazole ring and a fluorine atom can contribute to the chiral complexity of drug molecules, which is crucial for drug efficacy. The compound’s structure allows for asymmetric synthesis, which is a key process in creating single enantiomer drugs that have better pharmacokinetic properties and reduced side effects .
Catalysis and Synthesis
In the field of catalysis, the compound’s triazole moiety can act as a ligand for metal catalysts, facilitating various catalytic reactions such as asymmetric hydrogenation and epoxidation. These reactions are fundamental in producing complex chiral intermediates for further drug development .
Boronic Acid Derivatives
The compound can be used to synthesize boronic acid derivatives, which are essential intermediates in carbon-carbon coupling reactions like the Suzuki coupling. These reactions are widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Fluorine Chemistry
Fluorine atoms in the compound enhance its potential in medicinal chemistry due to their high electronegativity and ability to form stable C-F bonds. Fluorinated compounds often show increased biological activity and metabolic stability, making them desirable in drug design .
Amide Formation
The compound can be involved in the synthesis of amides, which are prevalent in bioactive molecules and pharmaceuticals. Amides serve as key functional groups in local anesthetics and have applications in cancer treatment due to their pharmacological effects .
Direcciones Futuras
: Guo, Q., Liao, T.-H., Ye, W.-J., Liao, W.-K., Zhou, Z.-X., & Ji, C. (2022). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXIN-2-YL)PHENYL)-3-METHYL-BUTANAMIDE . Journal of Structural Chemistry, 63(2), 100–113. Link
: 2-Fluoro-4-methylphenylboronic acid . MilliporeSigma. Link
Propiedades
IUPAC Name |
[1-(2-fluoro-4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGJWUPQGZPMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
amine](/img/structure/B1454020.png)

![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)
![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)

![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)


![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)

![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)